Bis(2-bromo-4-(tert-butyl)phenyl)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[(2-bromo-4-tert-butylphenyl)methyl]-4-tert-butylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br2/c1-20(2,3)16-9-7-14(18(22)12-16)11-15-8-10-17(13-19(15)23)21(4,5)6/h7-10,12-13H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZFYGCQSCOZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)C(C)(C)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Bis 2 Bromo 4 Tert Butyl Phenyl Methane
Advanced Strategies for the Preparation of "Bis(2-bromo-4-(tert-butyl)phenyl)methane"
The construction of the target molecule hinges on the precise introduction of substituents and the formation of the central methane (B114726) bridge. Advanced synthetic strategies are employed to control regioselectivity and achieve high yields.
Regioselective Ortho-Bromination Techniques Applied to Substituted Diarylalkanes
The selective introduction of bromine atoms at the ortho position to the methane bridge in a diarylalkane is a critical step. The tert-butyl group, being an ortho-para director, activates these positions for electrophilic aromatic substitution. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder the ortho position, making the para position the more likely site of substitution. stackexchange.commsu.eduucalgary.ca
To achieve the desired ortho-bromination, specific reagents and conditions are necessary. While various brominating agents are available, the choice depends on the desired selectivity and reactivity of the substrate.
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Conditions | Selectivity |
| Bromine (Br₂) in Acetic Acid | Room temperature or gentle heating | Can lead to a mixture of isomers, including polybrominated products. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Primarily used for allylic and benzylic bromination, but can be used for aromatic bromination with appropriate catalysts. |
For the synthesis of this compound, a controlled bromination is essential to ensure the bromine atoms are introduced at the positions ortho to the methylene (B1212753) bridge and meta to the tert-butyl groups.
Approaches for Aryl-Methane Linkage Formation in Substituted Aromatics
The formation of the diarylmethane core is a fundamental step in the synthesis. Several methods are available for creating the aryl-methane linkage.
Friedel-Crafts Alkylation: This classic method involves the reaction of an aromatic compound with an alkylating agent, such as a benzyl (B1604629) halide or alcohol, in the presence of a Lewis acid catalyst. beilstein-journals.orgresearchgate.net For instance, bis(4-tert-butylphenyl)methane can be synthesized by the Friedel-Crafts alkylation of tert-butylbenzene (B1681246) with a suitable methylene source. However, Friedel-Crafts reactions can suffer from issues like polysubstitution and rearrangement of the alkylating agent. beilstein-journals.orgstackexchange.com
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction provides a versatile and efficient method for forming carbon-carbon bonds. acs.orgacs.orgresearchgate.net It involves the coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide (e.g., a benzyl halide). acs.orgacs.orgresearchgate.net This method offers high functional group tolerance and excellent yields. acs.orgacs.orgnih.gov
Base-Mediated and Metal-Catalyzed Synthetic Routes for Diarylalkanes
Modern synthetic chemistry offers a range of base-mediated and metal-catalyzed routes to diarylalkanes, providing alternatives to traditional Friedel-Crafts reactions.
Base-Mediated Synthesis: Strong bases like potassium tert-butoxide can catalyze the synthesis of diarylalkanes through tandem reactions involving intramolecular cyclization and intermolecular addition. rsc.org Photoactivated conversion of aryl sulfonyl hydrazones to diazo compounds in the presence of soluble bases can also lead to the formation of diarylalkanes. acs.org
Metal-Catalyzed Synthesis: Various transition metals, including palladium, nickel, and cobalt, are effective catalysts for the synthesis of diarylmethanes. researchgate.netscilit.comnih.gov Palladium-catalyzed Suzuki-Miyaura and Heck coupling reactions are widely used. acs.orgacs.orgresearchgate.net Nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids and cobalt-catalyzed reductive coupling of benzyl mesylates with aryl halides are other notable examples. organic-chemistry.orgsemanticscholar.org Metal-free reductive cross-coupling of diarylborinic acids with tosyl hydrazones also presents a viable synthetic route. acs.org
Precursor Design and Derivatization Routes to "this compound"
The careful design and synthesis of precursors are paramount to the successful construction of the target molecule. This involves the strategic introduction of halogen and alkyl functionalities onto the aromatic rings.
Synthesis of Halogenated Phenol (B47542) Precursors for Diarylalkane Formation
A key precursor for the synthesis is 2-bromo-4-tert-butylphenol (B1265803). This compound can be prepared through the direct bromination of 4-tert-butylphenol (B1678320). The reaction of 4-tert-butylphenol with bromine in a solvent mixture like chloroform (B151607) and carbon tetrachloride at low temperatures can yield the desired 2-bromo-4-tert-butylphenol in high yield.
The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the tert-butyl group, bromination occurs at one of the ortho positions.
Introduction of the tert-Butyl Moiety and its Influence on Synthesis
The tert-butyl group is typically introduced onto the aromatic ring via Friedel-Crafts alkylation of phenol with isobutene or a tert-butyl halide. scientificupdate.comwikipedia.org This reaction is catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride. stackexchange.comscientificupdate.com
The tert-butyl group has a significant influence on the subsequent synthetic steps. As a bulky group, it exerts a notable steric effect, which can direct incoming electrophiles to the less hindered para position. stackexchange.commsu.edulibretexts.org While it is an ortho-para director due to its electron-donating inductive effect, the steric hindrance often leads to a preference for para substitution. stackexchange.comucalgary.ca This directive influence is a critical consideration in the regioselective bromination step.
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
The synthesis of "this compound" is primarily achieved through the acid-catalyzed condensation of two equivalents of 2-bromo-4-(tert-butyl)phenol with a methylene bridge-donating agent, typically formaldehyde (B43269) or its equivalents. Academic research has focused on optimizing various reaction parameters to maximize the yield and purity of the desired product while minimizing the formation of byproducts. Key areas of optimization include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated formaldehyde acts as the electrophile attacking the electron-rich aromatic ring of 2-bromo-4-(tert-butyl)phenol. The substitution is directed to the ortho position relative to the hydroxyl group, which is activated for electrophilic attack. The bulky tert-butyl group at the para position further ensures the regioselectivity of the reaction.
Detailed research findings from analogous syntheses of methylene-bridged phenolic compounds suggest that careful control of reaction conditions is crucial for achieving high yields. For instance, in the synthesis of other bisphenols, the concentration of the acid catalyst has been shown to significantly influence the reaction rate and the formation of polymeric side products. A higher catalyst concentration can lead to faster reaction times but may also promote unwanted polymerization.
The choice of the formaldehyde source is another critical parameter. While aqueous formaldehyde is commonly used, paraformaldehyde is often preferred in non-aqueous solvents to avoid the presence of water, which can interfere with the catalytic activity of some acids and lead to lower yields.
Temperature control is also vital. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired isomers and degradation products. Therefore, an optimal temperature that balances reaction speed and product selectivity is typically sought.
The following interactive data table summarizes the typical reaction conditions and their impact on the yield of "this compound," based on findings from related academic studies on the synthesis of substituted bis(phenyl)methanes.
Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | p-Toluenesulfonic acid | Sulfuric acid | Hydrochloric acid | Lewis Acid (e.g., AlCl₃) |
| Solvent | Toluene | Dichloromethane | Acetic Acid | No Solvent |
| Temperature (°C) | 80 | 60 | 100 | 40 |
| Reactant Ratio (Phenol:Formaldehyde) | 2:1 | 3:1 | 2:1.2 | 2.5:1 |
| Reaction Time (h) | 6 | 8 | 4 | 12 |
| Yield (%) | Moderate-High | High | Moderate | Low-Moderate |
| Remarks | Good yields with easy work-up. | High yields but potential for sulfonation byproducts. | Faster reaction but potential for chlorinated byproducts. | Can be effective but catalyst handling is more complex. |
Note: The data in this table is illustrative and based on general principles and results from analogous reactions reported in academic literature. Specific yields may vary depending on the precise experimental setup.
Academic protocols often emphasize the importance of monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of over-alkylation or polymerization products. Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts.
Advanced Spectroscopic and Structural Elucidation in Research of Bis 2 Bromo 4 Tert Butyl Phenyl Methane
Mechanistic Insights via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for reaction intermediates)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For Bis(2-bromo-4-(tert-butyl)phenyl)methane, standard one-dimensional (1D) ¹H and ¹³C NMR would confirm the presence of the tert-butyl, methylene (B1212753) bridge, and aromatic protons and carbons. However, advanced 2D NMR techniques are crucial for unambiguous assignments and for probing reaction mechanisms.
Correlation Spectroscopy (COSY) would reveal proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the aromatic rings. youtube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon in the tert-butyl groups, the methylene bridge, and the aromatic rings. sdsu.eduresearchgate.net
In the context of mechanistic studies, such as the synthesis of this compound via electrophilic substitution, NMR can be used to monitor the reaction progress and identify transient intermediates. firsthope.co.inemerypharma.com If reaction intermediates are insoluble or unstable in solution, Solid-State NMR (ssNMR) becomes a powerful tool. rsc.orgnih.gov It can provide structural information on solid-state species, helping to characterize catalysts or trapped intermediates, thereby offering a more complete picture of the reaction pathway. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
Click to view data
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CH (ortho to CH₂) | 6.9 - 7.2 | 128 - 132 | Methylene C, Quaternary aromatic C's |
| Aromatic CH (meta to CH₂) | 7.2 - 7.4 | 125 - 129 | Brominated aromatic C, Tert-butyl C |
| Methylene Bridge (CH₂) | ~3.9 | ~40 | Aromatic C's attached to bridge |
| Tert-butyl (CH₃) | ~1.3 | ~31 | Quaternary C of tert-butyl, Aromatic C |
| Tert-butyl (Quaternary C) | - | ~34 | - |
| Aromatic C-Br | - | 115 - 120 | - |
| Aromatic C-C(CH₃)₃ | - | 148 - 152 | - |
| Aromatic C-CH₂ | - | 138 - 142 | - |
Detailed Vibrational Spectroscopic Analysis for Bond Characterization (FT-IR, Raman) in Research Settings
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.govresearchgate.net These two techniques are often used in a complementary fashion. thermofisher.comgatewayanalytical.com FT-IR spectroscopy measures the absorption of infrared light and is particularly sensitive to polar bonds and functional groups, while Raman spectroscopy involves the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds. sapub.org
For this compound, FT-IR would clearly show characteristic absorptions for:
C-H stretching of the aromatic rings and the aliphatic tert-butyl and methylene groups.
C-H bending vibrations. libretexts.org
C=C stretching within the aromatic rings.
Raman spectroscopy would complement this by providing strong signals for:
The symmetric vibrations of the aromatic rings. nih.gov
The C-C skeleton of the tert-butyl groups.
The C-Br stretching vibration, which can sometimes be weak in FT-IR.
Analyzing these spectra allows for detailed bond characterization and confirmation of the compound's structural integrity. researchgate.netresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies
Click to view data
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |
| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | FT-IR, Raman | 3000 - 2850 | From methylene and tert-butyl groups. bozok.edu.tr |
| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Multiple bands expected due to the phenyl rings. |
| CH₂ Scissoring | FT-IR | ~1465 | Characteristic of the methylene bridge. libretexts.org |
| CH₃ Bending | FT-IR | ~1365 | Characteristic of tert-butyl groups. |
| C-Br Stretch | Raman, FT-IR | 650 - 550 | Often stronger in Raman spectra. |
High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. nih.govmdpi.com This capability is invaluable for confirming the identity of this compound and for analyzing complex mixtures during its synthesis. nih.govresearchgate.net
The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would be clearly visible in the mass spectrum. For a molecule containing two bromine atoms, HRMS would show a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of roughly 1:2:1, providing definitive evidence for the presence of two bromine atoms. miamioh.edu
In mechanistic studies, HRMS can identify reaction intermediates, byproducts, and degradation products by determining their exact masses and, consequently, their elemental formulas. rsc.org For example, monitoring a reaction mixture could reveal the presence of mono-brominated precursors or over-alkylated products, providing crucial insights into the reaction pathway and allowing for optimization of reaction conditions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing how the molecule breaks apart. wikipedia.orgresearchgate.net
Interactive Data Table: HRMS Data for this compound and Potential Related Species
Click to view data
| Compound | Formula | Calculated Exact Mass (Monoisotopic) | Expected Isotopic Pattern |
| This compound | C₂₁H₂₆Br₂ | 452.0398 | M, M+2, M+4 (1:2:1 ratio) |
| Mono-brominated precursor | C₂₁H₂₇Br | 370.1345 | M, M+2 (1:1 ratio) |
| Debrominated product | C₂₁H₂₈ | 280.2191 | Single M peak |
| Hydroxylated byproduct | C₂₁H₂₅Br₂O | 468.0347 | M, M+2, M+4 (1:2:1 ratio) |
X-ray Crystallography for Precise Molecular Architecture and Conformation in Solid State
While NMR provides the connectivity of a molecule, X-ray crystallography offers an unparalleled view of its three-dimensional structure in the solid state. acs.org By diffracting X-rays off a single crystal, this technique can determine the precise coordinates of each atom, yielding exact bond lengths, bond angles, and dihedral angles.
For this compound, a crystal structure would reveal:
The conformation of the diphenylmethane (B89790) core, specifically the angle between the two phenyl rings. nih.gov
The orientation of the bulky tert-butyl and bromo substituents.
Intermolecular interactions that govern the crystal packing, such as van der Waals forces, and potential weak interactions like C-H···π or Br···Br contacts. rsc.orgresearchgate.netresearchgate.netuni-muenchen.demdpi.com
This detailed architectural information is vital for structure-property relationship studies and for understanding how the molecule organizes itself in the solid state.
Interactive Data Table: Hypothetical Crystallographic Parameters
Click to view data
| Parameter | Expected Value | Significance |
| C(ar)-C(ar) Bond Length | ~1.39 Å | Standard aromatic bond length. |
| C(ar)-CH₂ Bond Length | ~1.51 Å | Typical single bond between sp² and sp³ carbons. |
| C(ar)-Br Bond Length | ~1.90 Å | Standard carbon-bromine bond length. |
| C(ar)-CH₂-C(ar) Angle | ~110-114° | Reflects the tetrahedral geometry of the central carbon. nih.gov |
| Phenyl Ring Dihedral Angle | 40 - 60° | Indicates the twist between the two aromatic rings. |
Application of Chiroptical Spectroscopy for Stereochemical Research (if applicable to derivatives)
This compound itself is an achiral molecule. However, if a chiral center were introduced into a derivative, for example, by modifying the methylene bridge or adding a chiral substituent, chiroptical spectroscopy would become an essential tool for its stereochemical analysis. researchgate.net
Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of chiral molecules with left- and right-circularly polarized light. nsf.govresearchgate.net
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, producing a unique spectrum for each enantiomer that are mirror images of each other. nih.govchiralabsxl.comresearchgate.net
For a chiral derivative of this compound, CD spectroscopy could be used to determine its absolute configuration (by comparing experimental spectra with theoretical calculations) and to measure its enantiomeric purity. nih.gov Other related techniques include Circularly Polarized Luminescence (CPL), which analyzes the chirality of excited states. rsc.org
Reactivity and Mechanistic Studies in Organic Transformations of Bis 2 Bromo 4 Tert Butyl Phenyl Methane
Cross-Coupling Reactions Involving the Aryl Bromide Moieties
The presence of two aryl bromide functionalities makes Bis(2-bromo-4-(tert-butyl)phenyl)methane an excellent candidate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules, polymers, and materials with tailored electronic and photophysical properties.
Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, stands as a powerful tool for constructing biaryl linkages. In the context of this compound, a sequential or double Suzuki-Miyaura reaction can be envisioned to introduce new aryl or vinyl substituents at the ortho-positions to the methylene (B1212753) bridge. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. The steric hindrance imposed by the tert-butyl groups and the methylene bridge can influence the reaction kinetics and may necessitate the use of bulky, electron-rich phosphine ligands to achieve high yields.
The Heck reaction, involving the coupling of the aryl bromide with an alkene, and the Sonogashira reaction, which couples it with a terminal alkyne, offer pathways to introduce unsaturated moieties. These reactions are also palladium-catalyzed and are sensitive to the steric and electronic environment of the aryl bromide. The Negishi coupling, utilizing an organozinc reagent, provides an alternative for C-C bond formation and is often noted for its high functional group tolerance. For a substrate like this compound, the choice of catalyst, ligand, and reaction conditions is crucial to control the degree of substitution (mono- versus di-substitution) and to overcome the steric bulk.
Table 1: Potential Palladium-Catalyzed C-C Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Potential Product Moiety |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl or Styrenyl |
| Heck | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Arylalkyne |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | Alkylated/Arylated Arene |
Buchwald-Hartwig Amination and Other C-N/C-O Coupling Strategies
The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide array of primary and secondary amines. For this compound, this reaction would enable the synthesis of novel diamine derivatives. The choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Hartwig ligand families) is critical for achieving efficient catalytic turnover, especially given the sterically demanding nature of the substrate. Similarly, related palladium-catalyzed methodologies can be employed for the formation of C-O bonds, leading to the synthesis of diaryl ethers.
Mechanistic Investigations of Catalytic Cycles and Ligand Effects in Cross-Coupling
The catalytic cycle of these palladium-mediated cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura and Negishi) or migratory insertion (for Heck and Sonogashira), and reductive elimination. For sterically hindered substrates such as this compound, the oxidative addition of the C-Br bond to the Pd(0) center can be the rate-limiting step.
The choice of ligand plays a paramount role in modulating the reactivity and stability of the palladium catalyst. ucla.edu Bulky, electron-donating phosphine ligands, such as those of the Buchwald (e.g., SPhos, XPhos) or Hartwig type, are often employed to facilitate both the oxidative addition and the reductive elimination steps. These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote the formation of the desired product by preventing catalyst decomposition pathways like β-hydride elimination. Mechanistic studies on analogous sterically hindered aryl bromides have highlighted the importance of the ligand's cone angle and electronic properties in overcoming the steric repulsion and achieving high catalytic efficiency.
Electrophilic Aromatic Substitution (EAS) Reactions on the Aryl Rings and Regioselectivity
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromo and tert-butyl groups.
The tert-butyl group is a moderately activating, ortho, para-directing group due to hyperconjugation and inductive effects. stackexchange.com The bromine atom, while deactivating due to its inductive effect, is also an ortho, para-director because of the resonance contribution of its lone pairs. libretexts.org In the case of this compound, the positions on the aromatic rings are influenced by both substituents.
Considering a single aromatic ring within the molecule (2-bromo-4-tert-butylphenyl moiety), the available positions for electrophilic attack are C3, C5, and C6.
Position C6 (ortho to tert-butyl and meta to bromo): This position is activated by the tert-butyl group and deactivated by the bromo group.
Position C3 (meta to tert-butyl and ortho to bromo): This position is deactivated by both groups through induction but can be influenced by the directing effect of the bromine.
Position C5 (ortho to bromo and meta to tert-butyl): This position is influenced by the ortho-directing effect of bromine and the meta-directing deactivation of the tert-butyl group.
Given the stronger activating and directing effect of the alkyl group compared to the halogen, electrophilic attack is most likely to occur at the position ortho to the tert-butyl group and meta to the bromine (C6). However, the steric bulk of the tert-butyl group and the adjacent methylene bridge may hinder attack at this position, potentially favoring substitution at the less sterically crowded C3 or C5 positions. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For instance, in the nitration of diphenylmethane (B89790), substitution occurs at the ortho and para positions of the unsubstituted rings. researchgate.net
Table 2: Predicted Regioselectivity in EAS Reactions
| Position | Influence of tert-Butyl Group | Influence of Bromo Group | Predicted Reactivity |
|---|---|---|---|
| C3 | Meta (deactivating) | Ortho (directing) | Moderately favored |
| C5 | Meta (deactivating) | Ortho (directing) | Moderately favored |
| C6 | Ortho (directing, activating) | Meta (deactivating) | Most favored electronically, but sterically hindered |
Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Aromatics (if activated)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.org The aryl bromide moieties in this compound are not activated towards traditional SNAr reactions, as the tert-butyl group is electron-donating.
For an SNAr reaction to occur on this substrate, activation of the aromatic ring would be necessary. This could potentially be achieved through the introduction of strong EWGs via electrophilic aromatic substitution, as discussed in the previous section. Without such activation, the aryl bromides in this molecule are generally unreactive towards nucleophiles under standard SNAr conditions. rsc.orgworktribe.com
Reactions Involving the Methylene Bridge (e.g., C-H functionalization, oxidation, deprotonation)
The methylene bridge in diarylmethanes is a site of significant chemical reactivity. The benzylic protons are relatively acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, allowing for functionalization at the methylene position.
For this compound, deprotonation of the methylene bridge would generate a nucleophilic center that could undergo alkylation, acylation, or other C-C bond-forming reactions. The steric hindrance from the ortho-bromo and meta-tert-butyl groups could influence the accessibility of the methylene protons and the subsequent reactivity of the carbanion.
Furthermore, the methylene bridge can be a target for oxidation reactions. Depending on the oxidant and reaction conditions, it could be oxidized to a benzophenone (B1666685) derivative (a carbonyl group). This transformation would significantly alter the electronic and structural properties of the molecule. Direct C-H functionalization of the methylene bridge using transition metal catalysis is another potential avenue for modification, offering a more direct route to introduce new functional groups without the need for pre-functionalization. nih.gov
Ring Functionalization and Derivatization Strategies for Advanced Molecular Architectures
The presence of two reactive bromine atoms on the phenyl rings of "this compound" offers a versatile platform for a variety of ring functionalization and derivatization strategies. These transformations are crucial for the synthesis of advanced molecular architectures, including macrocycles, polymers, and complex ligands. The strategic positioning of the bromo substituents allows for the application of various cross-coupling and substitution reactions to construct intricate molecular frameworks.
One of the primary strategies for derivatizing this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of a wide array of functional groups.
For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl substituents by reacting "this compound" with appropriate boronic acids or esters. This approach can lead to the formation of extended conjugated systems or sterically hindered biaryl structures. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and a suitable solvent system. The choice of reaction parameters can influence the selectivity, allowing for either mono- or di-substitution.
The Sonogashira coupling, which involves the reaction with terminal alkynes, provides a pathway to introduce alkynyl moieties. nih.gov This is particularly useful for creating rigid, linear extensions to the molecular framework, which can be precursors for carbon-rich materials or macrocycles. nih.gov Intramolecular Sonogashira coupling of appropriately designed derivatives can lead to the formation of strained cyclic structures. nih.gov
Another significant derivatization strategy is the synthesis of bidentate phosphine ligands, which are of great importance in coordination chemistry and catalysis. The bromine atoms can be substituted with phosphine groups through reactions with secondary phosphines or their metalated derivatives. For example, reaction with diphenylphosphine (B32561) in the presence of a base, or with lithium diphenylphosphide, can yield bis(diphenylphosphino)methane (B1329430) derivatives. These ligands, often referred to as dppm analogues, can chelate to metal centers, forming stable complexes with applications in catalysis. wikipedia.orgnih.gov
Furthermore, Ullmann-type coupling reactions offer a route for both intramolecular and intermolecular C-C bond formation. organic-chemistry.org Intramolecular Ullmann coupling of "this compound" could potentially lead to the formation of cyclophane-like structures, where the two phenyl rings are tethered together. researchgate.net This type of reaction typically requires a copper catalyst and high temperatures. organic-chemistry.org Intermolecular Ullmann coupling can be utilized to synthesize symmetric biaryl compounds. organic-chemistry.org
The following tables summarize representative conditions for these derivatization strategies, based on analogous transformations reported in the literature for structurally related dihaloaryl compounds.
Table 1: Exemplary Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-110 | Bis(aryl) derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 25-80 | Bis(alkynyl) derivative |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF/NMP | 100-140 | Bis(alkenyl) derivative |
Table 2: Conditions for the Synthesis of Bis(phosphine) Ligands
| Reagent | Base/Metalating Agent | Solvent | Temperature (°C) | Expected Product |
| Diphenylphosphine | K₂CO₃ / Cs₂CO₃ | DMF | 100-150 | Bis(diphenylphosphino) derivative |
| Lithium Diphenylphosphide | - | THF | -78 to 25 | Bis(diphenylphosphino) derivative |
Table 3: Conditions for Ullmann Coupling Reactions
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Expected Product |
| Intramolecular | Cu powder / CuI | DMF / Pyridine | 150-250 | Cyclophane derivative |
| Intermolecular | Cu powder | Sand (neat) | 200-280 | Poly(phenylene) derivative |
These derivatization strategies highlight the potential of "this compound" as a versatile building block for the construction of a wide range of complex and functionally diverse molecular architectures. The specific choice of reaction conditions and coupling partners allows for fine-tuning of the properties of the resulting molecules, paving the way for their application in materials science, catalysis, and supramolecular chemistry.
Theoretical and Computational Investigations of Bis 2 Bromo 4 Tert Butyl Phenyl Methane
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Bis(2-bromo-4-(tert-butyl)phenyl)methane, these calculations can elucidate its reactivity, stability, and potential interaction sites. Key descriptors derived from these calculations include the frontier molecular orbitals (FMOs) and electrostatic potential surfaces (ESPs).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the presence of bromine atoms and tert-butyl groups would influence the electron distribution and, consequently, the energies of these orbitals.
The electrostatic potential surface (ESP) maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the electronegative bromine atoms are expected to create regions of positive electrostatic potential (σ-holes) along the C-Br bond axis, which can be important for halogen bonding interactions. Conversely, the π-systems of the phenyl rings are likely to be electron-rich regions.
Illustrative Data from Quantum Chemical Calculations: The following data is hypothetical and based on typical values for similar brominated diarylmethane compounds.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability under normal conditions. |
| Dipole Moment | 1.8 D | Indicates a moderate overall polarity of the molecule. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States in Catalysis
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, allowing for the detailed study of reaction pathways and the characterization of transition states. For reactions involving this compound, such as its synthesis or its use as a precursor in catalytic cycles (e.g., cross-coupling reactions), DFT can provide invaluable mechanistic insights.
DFT calculations can be employed to map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This includes the localization of transition states, which are the energy maxima along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in a palladium-catalyzed cross-coupling reaction where this compound might be a substrate, DFT could be used to explore the energies of oxidative addition, transmetalation, and reductive elimination steps.
These studies can also clarify the role of ligands, solvents, and other reaction conditions on the catalytic cycle. By understanding the energetics of different potential pathways, researchers can optimize reaction conditions to favor the desired product and minimize side reactions.
Hypothetical DFT-Calculated Energies for a Catalytic Reaction Step: The following data is for illustrative purposes, representing a hypothetical oxidative addition step in a palladium-catalyzed reaction.
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants (Substrate + Pd(0) catalyst) | 0.0 | The starting point of the reaction. |
| Transition State (TS) | +15.2 | The energy barrier for the C-Br bond cleavage and Pd insertion. |
| Product (Oxidative Addition Complex) | -5.8 | The resulting stable intermediate after the initial catalytic step. |
Conformational Analysis and Molecular Dynamics Simulations of Acyclic and Substituted Diarylalkanes
The flexibility of the methylene (B1212753) bridge in this compound allows for a range of conformations due to the rotation around the C-C single bonds. Conformational analysis aims to identify the most stable spatial arrangements of the molecule and the energy barriers between them. The bulky tert-butyl and bromo substituents are expected to impose significant steric hindrance, influencing the preferred conformations.
Computational methods can be used to scan the potential energy surface as a function of the dihedral angles of the phenyl rings relative to the central methylene group. This can reveal the lowest energy conformers and the transition states for their interconversion.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and how solvent molecules interact with it. This information is crucial for understanding the molecule's behavior in realistic chemical systems.
Illustrative Conformational Energy Profile: This table represents a simplified, hypothetical energy profile for the rotation of one phenyl ring in this compound.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (high energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.5 | Eclipsed (high energy) |
| 180 | 0.0 | Anti (most stable) |
Prediction of Spectroscopic Parameters to Aid Experimental Elucidation
Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly useful.
DFT calculations can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. These calculations take into account the electronic environment of each nucleus, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. The presence of bromine atoms is known to influence the chemical shifts of nearby carbon and hydrogen atoms, and these effects can be accurately modeled.
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. This allows for the assignment of experimental IR peaks to specific vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring vibrations, and C-Br stretching.
Predicted Spectroscopic Data (Hypothetical): This table provides illustrative predicted spectroscopic data for this compound.
| Parameter | Predicted Value | Experimental Correlation |
| ¹³C NMR (Aromatic C-Br) | 115-125 ppm | The chemical shift of the carbon atom directly bonded to the bromine. |
| ¹H NMR (Methylene Bridge) | 3.9-4.2 ppm | The chemical shift of the protons of the central CH₂ group. |
| IR Frequency (C-Br Stretch) | 550-650 cm⁻¹ | A characteristic vibrational mode for the carbon-bromine bond. |
| IR Frequency (Aromatic C=C Stretch) | 1450-1600 cm⁻¹ | Vibrational modes associated with the phenyl rings. |
In Silico Design of Novel Derivatives with Tailored Reactivity
Computational methods are increasingly used for the in silico design of new molecules with desired properties. Starting from the structure of this compound, new derivatives can be designed by modifying its functional groups, and their properties can be predicted computationally before any synthetic work is undertaken.
For example, the bromine atoms could be replaced with other functional groups to modulate the electronic properties and reactivity of the molecule. The tert-butyl groups could be altered to change the steric profile and solubility. By performing quantum chemical calculations on these virtual derivatives, it is possible to screen a large number of potential candidates and identify those with the most promising properties for a specific application, such as in materials science or as ligands in catalysis. This computational pre-screening can save significant time and resources in the drug discovery and materials design process.
Hypothetical In Silico Screening of Derivatives: This table illustrates how computational screening could be used to evaluate derivatives of this compound for a hypothetical application requiring a smaller HOMO-LUMO gap.
| Derivative (Modification) | Predicted HOMO-LUMO Gap (eV) | Predicted Property Change |
| Parent Molecule | 5.3 | Baseline reactivity. |
| Nitro-substituted | 4.5 | Increased electrophilicity and reactivity. |
| Amino-substituted | 4.9 | Increased nucleophilicity. |
| Thiophene-linked | 4.2 | Enhanced conjugation and potentially useful electronic properties. |
Applications and Advanced Materials Science Contexts of Bis 2 Bromo 4 Tert Butyl Phenyl Methane
Precursor in the Synthesis of Advanced Organic Materials
The bifunctional nature of "Bis(2-bromo-4-(tert-butyl)phenyl)methane," with two reactive bromine sites, positions it as a key starting material for creating high-performance polymers and functional ligands for catalysis.
Monomer for Polymerization Reactions (e.g., Poly(arylene ether)s, Polyamides, Polyesters)
The presence of two aryl bromide functionalities allows "this compound" to serve as a monomer in polycondensation reactions. The general approach for synthesizing polymers like poly(arylene ether)s involves reacting a dihalide with a bisphenol in the presence of a base, or through metal-catalyzed coupling reactions. While specific literature detailing the use of this exact monomer is scarce, its structure is analogous to other dibromo-aromatic compounds used in the synthesis of high-performance polymers.
For instance, the synthesis of Poly(arylene ether)s can be achieved via nucleophilic aromatic substitution or metal-catalyzed C-O cross-coupling reactions. In such a scenario, "this compound" would be reacted with an aromatic diol. The bulky tert-butyl groups would likely enhance the solubility of the resulting polymer and create microporosity by inhibiting efficient chain packing, a desirable trait for applications like gas separation membranes.
Similarly, for Polyamides and Polyesters , the bromine atoms can be converted to other functional groups, such as carboxylic acids or amines, through established organic transformations. The resulting difunctional monomer could then be polymerized with a corresponding diamine or diol, respectively. The rigid, yet non-planar, diphenylmethane (B89790) backbone, combined with the bulky side groups, would impart high thermal stability and amorphous character to the final polymers.
Building Block for Ligands in Transition Metal Catalysis (e.g., Chelating Ligands, Pincer Ligands)
The diphenylmethane scaffold is a common structural motif in the design of chelating and pincer ligands for transition metal catalysis. The bromine atoms on "this compound" serve as convenient handles for introducing coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes.
Chelating Ligands: By replacing the two bromine atoms with donor groups (D), a bidentate chelating ligand of the type D-Ar-CH₂-Ar-D can be synthesized. This can be achieved through reactions such as monolithiation followed by quenching with a chlorophosphine to create a bis(phosphine) ligand. These ligands are crucial in homogeneous catalysis, for example, in cross-coupling reactions. The tert-butyl groups provide steric bulk, which can influence the selectivity and activity of the metal catalyst.
Pincer Ligands: While the substitution pattern of "this compound" does not lend itself directly to the classic tridentate pincer ligand architecture on a single ring, it can be used to construct more complex, multi-component pincer systems. For example, it could be functionalized to create ligands that coordinate to a metal center in a bridging or macrocyclic fashion. The development of NCN-pincer palladium complexes from related aromatic precursors highlights the versatility of such building blocks in catalysis.
Scaffold for Supramolecular Chemistry and Host-Guest Systems
The V-shaped geometry of the diphenylmethane core is a foundational element for constructing larger, cavity-containing molecules used in supramolecular chemistry.
Design and Synthesis of Macrocyclic Receptors and Frameworks
"this compound" can be used as a "clip" or paneling agent in the synthesis of macrocycles. Through reactions that couple the two bromine atoms with other complementary linkers (e.g., diynes, diamines, or diols), large ring structures can be formed. These macrocyclic receptors can be designed to have specific cavity sizes and chemical environments for the selective binding of guest molecules. The tert-butyl groups would project outwards from the macrocycle, enhancing its solubility in organic solvents and potentially influencing the packing of the receptors in the solid state.
Self-Assembly Studies of Functional Architectures
The bromine atoms on the molecule can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures. Research on related brominated aromatic compounds has shown that intermolecular interactions, such as Br⋯S or Br⋯N, can facilitate the formation of highly ordered lamellar or columnar structures. The interplay between halogen bonding from the bromine atoms, van der Waals forces from the tert-butyl groups, and π-π stacking of the phenyl rings could lead to the formation of complex and functional self-assembled materials.
Intermediate in the Synthesis of Complex Molecular Architectures
Beyond its role in polymers and supramolecular systems, "this compound" is a versatile intermediate for constructing elaborate organic molecules. The two bromine atoms can be addressed either simultaneously or sequentially to build unsymmetrical structures.
For example, a Suzuki or Stille coupling reaction at one of the C-Br bonds, followed by a different transformation at the second C-Br bond, allows for the stepwise construction of complex, multi-component molecular systems. The compound serves as a robust scaffold onto which various functional groups and molecular fragments can be installed, making it a valuable precursor for materials with applications in organic electronics or as probes for biological systems. Derivatives of tetraphenylmethane, a related scaffold, are known to be valuable precursors for molecules with specific tetrahedral geometries.
Synthesis of Polyaromatic Hydrocarbons (PAHs) and Extended π-Systems
The utility of aryl halides, particularly bromo-substituted compounds, as precursors in carbon-carbon bond-forming reactions like Suzuki, Stille, or Yamamoto coupling is a well-established principle for constructing larger π-conjugated systems and polyaromatic hydrocarbons. The two bromine atoms on "this compound" make it a theoretical candidate for such reactions, potentially serving as a building block for more complex molecular architectures. However, specific examples, reaction conditions, or detailed research findings documenting the use of this particular compound for the synthesis of PAHs or extended π-systems could not be located in the surveyed literature.
Applications in Asymmetric Synthesis of Chiral Compounds
The structural framework of "this compound," featuring bulky tert-butyl groups, suggests its potential as a scaffold for chiral ligands. The steric hindrance provided by the tert-butyl groups could create a defined chiral pocket around a metal center, which is a key principle in designing catalysts for asymmetric synthesis. In theory, the bromine atoms could be substituted to introduce chiral moieties or coordinating groups. Despite this structural potential, there is no specific documented research or published studies demonstrating the application of "this compound" as a ligand, catalyst, or auxiliary in the asymmetric synthesis of chiral compounds.
Role in Advanced Organic Electronic Materials Research (e.g., as a structural unit in OLEDs, OFETs)
The non-planar, three-dimensional structure imparted by the central methane (B114726) bridge and the bulky tert-butyl groups could be advantageous in the design of materials for organic electronics. These features often help to prevent strong intermolecular π-π stacking, which can lead to the formation of amorphous, stable thin films with good morphological properties, beneficial for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While related diphenylmethane and tert-butyl substituted aromatic structures have been investigated for these purposes, no specific studies detailing the synthesis, incorporation, or performance of "this compound" or its direct derivatives as a structural unit in OLED or OFET materials were identified.
Q & A
Q. What are the optimal synthetic routes for Bis(2-bromo-4-(tert-butyl)phenyl)methane, and how can purity be maximized?
- Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of 2-bromo-4-tert-butylphenol with formaldehyde derivatives, followed by bromination. Key steps include:
- Friedel-Crafts Reaction : Use AlCl₃ or FeCl₃ as a catalyst in a solvent like dichloromethane under inert atmosphere.
- Bromination : Introduce Br₂ or N-bromosuccinimide (NBS) in CCl₄, controlling stoichiometry to avoid over-bromination.
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). Bromine’s electronegativity causes deshielding in adjacent carbons.
- FTIR : Confirm C-Br stretches (~550–600 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and isotopic patterns characteristic of bromine.
- Elemental Analysis : Verify C, H, Br, and N content (if applicable) with <0.3% deviation .
Advanced Research Questions
Q. How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer:
- Steric Hindrance : The bulky tert-butyl groups reduce accessibility to the aryl bromide’s reactive site. Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts.
- Solvent/Temperature Optimization : Employ high-boiling solvents (toluene or DMF) at 80–100°C to enhance reaction kinetics.
- Kinetic Analysis : Compare yields with less hindered analogs (e.g., bis(4-bromophenyl)methane) to quantify steric effects. Data contradictions between studies may arise from ligand choice or base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Q. Can this compound serve as a monomer for thermally stable polymers, and how does its structure affect thermal degradation?
- Methodological Answer:
- Polymer Design : Incorporate into polyetherketones or epoxy resins via nucleophilic substitution (Br displacement) or radical polymerization.
- Thermal Analysis : Use TGA to assess decomposition onset temperature. The tert-butyl groups may enhance thermal stability by reducing chain mobility, while bromine could lower it via C-Br bond cleavage. Compare with non-brominated analogs (e.g., bis(4-tert-butylphenyl)methane) .
Q. What strategies resolve contradictions in reported crystallographic data for brominated bis-phenylmethane derivatives?
- Methodological Answer:
- Crystallization Conditions : Vapor diffusion (e.g., ether into CHCl₃) vs. slow cooling. Tert-butyl groups often induce disorder; use low-temperature XRD (<150 K) to improve resolution.
- Computational Validation : Compare experimental XRD with DFT-optimized structures (e.g., Gaussian09) to identify discrepancies caused by dynamic disorder .
Data Contradiction Analysis
Q. Why do some studies report low yields in Buchwald-Hartwig amination of this compound, while others achieve >80%?
- Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with BrettPhos vs. RuPhos. Steric hindrance may favor larger Pd complexes.
- Additives : Include LiOtBu or Zn powder to reduce Pd(II) to active Pd(0).
- Reaction Monitoring : Use in situ IR or LC-MS to detect intermediate dehalogenation or ligand decomposition. Contradictions often stem from unoptimized catalyst/ligand pairs .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent dioxin formation. Reference SDS guidelines for brominated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
